molecular formula C22H19BrINO2 B412726 N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide

N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B412726
M. Wt: 536.2g/mol
InChI Key: SEZFDPXUWAVHNO-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-bromo-benzylamine and 4-iodo-aniline, followed by their coupling with 2-m-tolyloxy-acetic acid under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a probe or ligand in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-benzyl)-N-(4-chloro-phenyl)-2-m-tolyloxy-acetamide
  • N-(4-Iodo-benzyl)-N-(4-iodo-phenyl)-2-m-tolyloxy-acetamide
  • N-(4-Bromo-benzyl)-N-(4-iodo-phenyl)-2-phenoxy-acetamide

Uniqueness

N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation may provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H19BrINO2

Molecular Weight

536.2g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H19BrINO2/c1-16-3-2-4-21(13-16)27-15-22(26)25(20-11-9-19(24)10-12-20)14-17-5-7-18(23)8-6-17/h2-13H,14-15H2,1H3

InChI Key

SEZFDPXUWAVHNO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I

Origin of Product

United States

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